molecular formula C15H11BrN4O2S B11631793 2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B11631793
M. Wt: 391.2 g/mol
InChI Key: PXZGSPODRSTZJE-UHFFFAOYSA-N
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Description

2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzimidazole core, a bromine atom, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzimidazole core.

Scientific Research Applications

2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is not fully understood. it is believed to interact with specific molecular targets through its benzimidazole core, which can bind to various enzymes and receptors. The bromine atom and the carbamothioyl group may also play a role in its biological activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
  • 2-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Uniqueness

2-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on the biological activity and chemical properties of benzimidazole derivatives .

Properties

Molecular Formula

C15H11BrN4O2S

Molecular Weight

391.2 g/mol

IUPAC Name

2-bromo-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C15H11BrN4O2S/c16-10-4-2-1-3-9(10)13(21)20-15(23)17-8-5-6-11-12(7-8)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23)

InChI Key

PXZGSPODRSTZJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Br

Origin of Product

United States

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